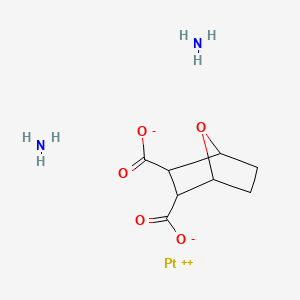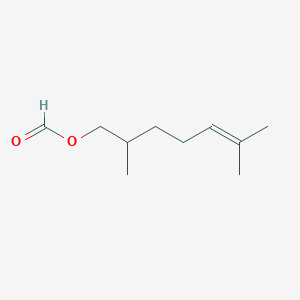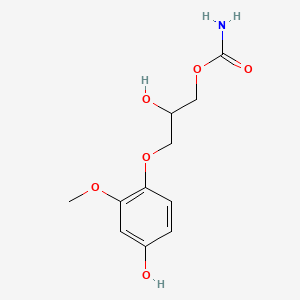
3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxymethocarbamol is a derivative of methocarbamol, a centrally acting muscle relaxant. Methocarbamol is commonly used to treat muscle spasms and discomfort associated with acute musculoskeletal conditions. 4-Hydroxymethocarbamol retains the core structure of methocarbamol but includes a hydroxyl group, which may influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethocarbamol can be achieved through several methods. One common approach involves the hydroxylation of methocarbamol. This process typically requires the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of 4-Hydroxymethocarbamol may involve large-scale hydroxylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Hydroxymethocarbamol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to methocarbamol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to methocarbamol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Hydroxymethocarbamol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Explored for its muscle relaxant properties and potential therapeutic applications in treating muscle spasms and related conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 4-Hydroxymethocarbamol is thought to be similar to that of methocarbamol, involving central nervous system depression. It may act by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle fibers. The hydroxyl group may influence its binding affinity and specificity to molecular targets.
相似化合物的比较
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Guaifenesin: A related compound with expectorant properties.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Uniqueness
4-Hydroxymethocarbamol is unique due to the presence of the hydroxyl group, which may enhance its solubility, reactivity, and potential biological activity compared to methocarbamol. This modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
属性
CAS 编号 |
29541-95-5 |
|---|---|
分子式 |
C11H15NO6 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
[2-hydroxy-3-(4-hydroxy-2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO6/c1-16-10-4-7(13)2-3-9(10)17-5-8(14)6-18-11(12)15/h2-4,8,13-14H,5-6H2,1H3,(H2,12,15) |
InChI 键 |
IWSVCSXGAQOZED-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)O)OCC(COC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


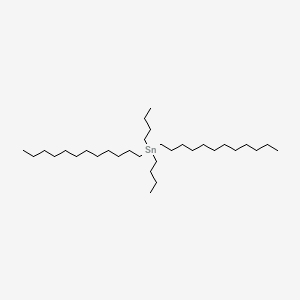
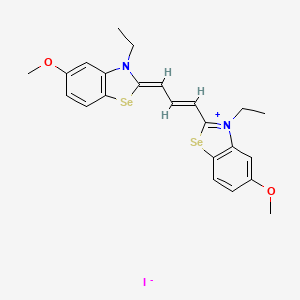

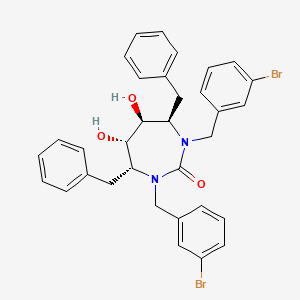

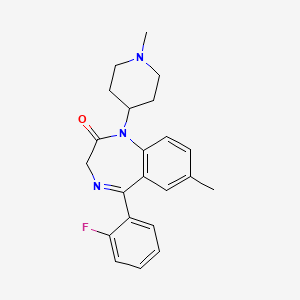
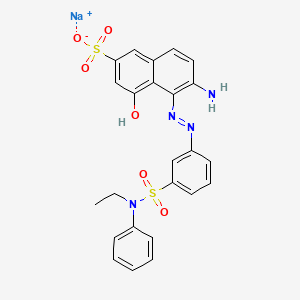

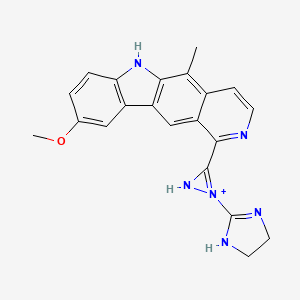
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
